6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
CAS No.: 1021260-19-4
Cat. No.: VC6097193
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021260-19-4 |
|---|---|
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 364.42 |
| IUPAC Name | 6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H16N4O2S/c1-12-4-3-5-17(20-12)22-18(24)16-11-26-19-21-15(10-23(16)19)13-6-8-14(25-2)9-7-13/h3-11H,1-2H3,(H,20,22,24) |
| Standard InChI Key | QGWBAVFWVNSMND-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-(4-Methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b] thiazole-3-carboxamide (CAS No.: 1021260-19-4) features a fused bicyclic system comprising imidazole and thiazole rings. The methoxyphenyl group at position 6 and the methylpyridinyl carboxamide at position 3 contribute to its structural uniqueness (Fig. 1). The molecular formula is , with a molar mass of 364.42 g/mol.
Table 1: Key Physicochemical Properties
The methoxy group (-OCH₃) enhances lipophilicity, potentially improving membrane permeability, while the pyridinyl moiety offers hydrogen-bonding sites for target engagement .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data for structurally analogous imidazo[2,1-b]thiazoles reveal distinct proton environments:
-
¹H NMR: Aromatic protons resonate at δ 7.2–8.5 ppm, with methoxy singlet at δ 3.8–4.0 ppm .
-
¹³C NMR: Carbonyl carbons appear near δ 165 ppm, while thiazole carbons range from δ 110–150 ppm .
Mass spectrometry (MS) typically shows a molecular ion peak at m/z 364.42, consistent with the molecular formula.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via a multi-step protocol involving:
-
Condensation: Reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form a thiazolidinone intermediate.
-
Cyclization: Treatment with phosphorus oxychloride (POCl₃) to generate the imidazo[2,1-b]thiazole core.
-
Carboxamide Formation: Coupling with 6-methylpyridin-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiosemicarbazide, EtOH, reflux | 75% |
| 2 | POCl₃, DMF, 80°C | 82% |
| 3 | EDC, HOBt, DCM, rt | 68% |
These methods align with protocols for related imidazo[2,1-b]thiazoles, ensuring reproducibility and scalability .
Structural Modifications
Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring enhances antibacterial activity, as demonstrated in benzo-imidazo[2,1-b]thiazole derivatives . Conversely, methoxy groups favor antitumor activity by modulating electron density.
Biological Activities and Mechanisms
Antimycobacterial Activity
In a 2022 study, imidazo[2,1-b]thiazole carboxamides exhibited potent activity against Mycobacterium tuberculosis H37Ra, with IC₅₀ values as low as 2.03 μM . Molecular docking revealed binding to pantothenate synthetase (MtPS), a key enzyme in coenzyme A biosynthesis . The methylpyridinyl group in 6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl) derivatives likely facilitates hydrogen bonding with Asp149 and Arg246 residues of MtPS .
Anti-inflammatory Effects
Imidazo[2,1-b]thiazoles suppress NF-κB signaling, reducing pro-inflammatory cytokines (TNF-α, IL-6) in murine macrophages. The methylpyridinyl carboxamide moiety may sterically hinder IκB kinase (IKK) activation.
Applications in Drug Development
Antitubercular Agents
The compound’s selectivity for Mtb over non-tuberculous mycobacteria (NTM) positions it as a lead candidate for TB therapy . Co-administration with isoniazid synergistically reduces bacterial load in murine models .
Oncology Therapeutics
Structural analogs are under preclinical evaluation for solid tumors, with a focus on overcoming multidrug resistance (MDR) via P-glycoprotein inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume